molecular formula C14H12N2O3S2 B5881937 2-Methyl-3-{[(thiophen-2-ylcarbonyl)carbamothioyl]amino}benzoic acid

2-Methyl-3-{[(thiophen-2-ylcarbonyl)carbamothioyl]amino}benzoic acid

Cat. No.: B5881937
M. Wt: 320.4 g/mol
InChI Key: OOLKETREXAILDQ-UHFFFAOYSA-N
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Description

2-Methyl-3-{[(thiophen-2-ylcarbonyl)carbamothioyl]amino}benzoic acid is a complex organic compound that features a benzoic acid core substituted with a thiophene ring and a carbamothioyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-{[(thiophen-2-ylcarbonyl)carbamothioyl]amino}benzoic acid typically involves multiple steps, starting with the preparation of the thiophene derivative. One common method is the Paal–Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide . The thiophene derivative is then reacted with a benzoic acid derivative under specific conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-{[(thiophen-2-ylcarbonyl)carbamothioyl]amino}benzoic acid can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions involving Lewis acids like aluminum chloride or iron(III) chloride.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzoic acid derivatives.

Scientific Research Applications

2-Methyl-3-{[(thiophen-2-ylcarbonyl)carbamothioyl]amino}benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-3-{[(thiophen-2-ylcarbonyl)carbamothioyl]amino}benzoic acid involves its interaction with specific molecular targets. The thiophene ring and carbamothioyl group can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-3-{[(thiophen-2-ylcarbonyl)carbamothioyl]amino}benzoic acid is unique due to its combination of a thiophene ring and a carbamothioyl group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-methyl-3-(thiophene-2-carbonylcarbamothioylamino)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O3S2/c1-8-9(13(18)19)4-2-5-10(8)15-14(20)16-12(17)11-6-3-7-21-11/h2-7H,1H3,(H,18,19)(H2,15,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOLKETREXAILDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1NC(=S)NC(=O)C2=CC=CS2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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